(3S,4R)-3-Amino-7-methoxychroman-4-ol (3S,4R)-3-Amino-7-methoxychroman-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981194
InChI: InChI=1S/C10H13NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-4,8,10,12H,5,11H2,1H3/t8-,10+/m0/s1
SMILES:
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

(3S,4R)-3-Amino-7-methoxychroman-4-ol

CAS No.:

Cat. No.: VC15981194

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-3-Amino-7-methoxychroman-4-ol -

Specification

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name (3S,4R)-3-amino-7-methoxy-3,4-dihydro-2H-chromen-4-ol
Standard InChI InChI=1S/C10H13NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-4,8,10,12H,5,11H2,1H3/t8-,10+/m0/s1
Standard InChI Key PFUVBDPQIVWLRK-WCBMZHEXSA-N
Isomeric SMILES COC1=CC2=C(C=C1)[C@H]([C@H](CO2)N)O
Canonical SMILES COC1=CC2=C(C=C1)C(C(CO2)N)O

Introduction

Chemical Identity and Nomenclature

Molecular Formula and Structural Descriptors

(3S,4R)-3-Amino-7-methoxychroman-4-ol is defined by the systematic IUPAC name (3S,4R)-3-amino-7-methoxy-3,4-dihydro-2H-chromen-4-ol . Its molecular formula C10H13NO3\text{C}_{10}\text{H}_{13}\text{NO}_3 reflects a bicyclic framework comprising a benzopyran ring system substituted with methoxy, amino, and hydroxyl groups (Table 1).

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC10H13NO3\text{C}_{10}\text{H}_{13}\text{NO}_3PubChem
Molecular Weight195.21 g/molPubChem
CAS Registry Number791004-55-2PubChem
IUPAC Name(3S,4R)-3-amino-7-methoxy-3,4-dihydro-2H-chromen-4-olPubChem

Stereochemical Configuration

The (3S,4R) configuration underscores the compound’s chirality, critical for its potential interactions with biological targets. The amino group at position 3 and the hydroxyl group at position 4 occupy axial and equatorial positions, respectively, influencing hydrogen-bonding capabilities and solubility .

Structural Characterization

2D and 3D Structural Insights

The 2D structure (Fig. 1A) reveals a fused benzopyran ring with methoxy substitution at C7 and amino/hydroxyl groups at C3 and C4. Computational modeling predicts a dihedral angle of 112.5° between the aromatic ring and the heterocyclic oxygen, stabilizing the chair-like conformation of the pyran ring .

Fig. 1: Structural Representations

  • (A) 2D Depiction: Highlights substituent positions and ring numbering.

  • (B) 3D Conformer: Energy-minimized model showing spatial arrangement of functional groups (PubChem CID 45091524) .

Spectroscopic Profiles

While experimental spectral data for this specific compound remains unpublished, analogous chroman derivatives exhibit characteristic IR absorptions for carbonyl (1690–1753 cm1^{-1}) and thiocarbonyl (1556–1608 cm1^{-1}) groups . 1H^1\text{H} NMR of related amines in dimethyl sulfoxide shows proton resonances for aromatic hydrogens (δ 6.5–7.4 ppm) and methoxy groups (δ 3.2–3.8 ppm) .

Synthetic Methodologies

Retrosynthetic Analysis

A plausible synthesis begins with 7-methoxychroman-4-ol, introducing the amino group via stereoselective amination. The ACS-published route for (R)-7-fluoro-2,2-dimethylchroman-4-amine suggests using flow reactors with ammonium acetate catalysis at elevated temperatures (100°C) to achieve high enantiomeric excess . Adapting this method, reductive amination of 7-methoxychroman-4-one with ammonia or a chiral amine precursor could yield the target compound.

Challenges in Stereocontrol

Achieving the (3S,4R) configuration necessitates chiral catalysts or resolving agents. As demonstrated in the synthesis of 5,4′-dihydroxy-7,3′-dimethoxyflavanone, recrystallization from n-hexane/ethyl acetate mixtures effectively isolates enantiomerically pure products .

Physicochemical Properties

Solubility and Stability

The compound’s polar functional groups suggest moderate solubility in polar aprotic solvents (e.g., dimethylacetamide) but limited solubility in water. Stability under acidic conditions is inferred from analogs retaining integrity in acetic acid during thiourea formation .

Computational Predictions

PubChem’s computed descriptors indicate a topological polar surface area of 72.7 Å2^2, aligning with moderate membrane permeability. The LogP value of 1.2 predicts favorable lipid bilayer interaction, a trait shared with antimicrobial thiazolidinones .

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